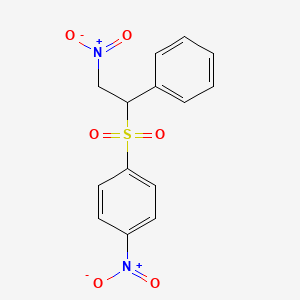
Agn-PC-0nhund
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nhund is a synthetic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nhund typically involves a multi-step process that includes nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . Common methods for synthesizing similar compounds include electron irradiation, laser ablation, chemical reduction, biological artificial methods, photochemical methods, and microwave processing .
Industrial Production Methods: Industrial production of this compound often employs the polyol method, which is advantageous due to its lower reaction temperature and higher yield . This method involves the reduction of metal precursors in the presence of a polyol, which acts as both a reducing agent and a solvent.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0nhund undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s unique electronic structure and reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include primary sulfonamides, which are used in catalytic multicomponent reactions to construct multiple chemical bonds in a single step . Conditions for these reactions are typically mild, allowing for the efficient formation of complex architectures.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the carboamination of unactivated alkenes with primary sulfonamides can yield a variety of complex structures .
Scientific Research Applications
Agn-PC-0nhund has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it has potential applications in the development of biosensors and other diagnostic tools. In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of chronic diseases. In industry, it is used in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism by which Agn-PC-0nhund exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound’s active pyranocoumarins inhibit cancer cell growth through caspase-dependent and -independent pathways . Additionally, this compound can modulate the activity of various enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Agn-PC-0nhund include metallophthalocyanines, which are known for their high thermal, chemical, and photochemical stability . These compounds share some of the electronic and structural properties of this compound, making them useful for comparison.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required, such as in the development of advanced materials and therapeutic agents.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry
Properties
CAS No. |
42604-84-2 |
|---|---|
Molecular Formula |
C14H12N2O6S |
Molecular Weight |
336.32 g/mol |
IUPAC Name |
1-nitro-4-(2-nitro-1-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C14H12N2O6S/c17-15(18)10-14(11-4-2-1-3-5-11)23(21,22)13-8-6-12(7-9-13)16(19)20/h1-9,14H,10H2 |
InChI Key |
PIAXVONXMWZALV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















